Product packaging for alpha-Sexithiophene(Cat. No.:CAS No. 88493-55-4)

alpha-Sexithiophene

Cat. No.: B1246321
CAS No.: 88493-55-4
M. Wt: 494.8 g/mol
InChI Key: KUJYDIFFRDAYDH-UHFFFAOYSA-N
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Description

alpha-Sexithiophene, also known as α-sexithiophene, is an organic compound belonging to the oligothiophene family. It consists of six thiophene rings connected in a linear arrangement. This compound is known for its high hole mobility and stability, making it a valuable material in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14S6 B1246321 alpha-Sexithiophene CAS No. 88493-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJYDIFFRDAYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462870
Record name Sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88493-55-4
Record name Sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha-sexithiophene
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Preparation Methods

Stranski-Krastanov Growth Mode and In Situ Characterization

In situ grazing-incidence small-angle X-ray scattering (GISAXS) and grazing-incidence wide-angle X-ray scattering (GIWAXS) have revealed that α-6T growth on weakly interacting substrates like glass follows a Stranski-Krastanov (SK) mode . Initially, 2–4 monolayers (MLs) form layer-by-layer (Figure 1B), after which island growth dominates. This transition occurs due to strain relief at the substrate-film interface, as evidenced by lattice spacing changes in the low-temperature (LT) phase.

GISAXS data quantified the progression:

  • Layerwise growth (0–4 MLs): Oscillations in specular peak intensity (Figure 3C) and correlation lengths (~150 nm) indicate ordered monolayer formation.

  • Island growth (>4 MLs): Reduced correlation lengths (98 nm at 50 nm thickness) and increased root-mean-square (RMS) roughness (8.2 nm) reflect island coalescence.

Thickness (nm)RMS Roughness (nm)Correlation Length (nm)
2.51.2157
508.298

In situ GIWAXS further tracked polymorphic evolution:

  • Early stages (0–8 nm): Disordered β-phase and LT-phase coexist in near-equal proportions.

  • Beyond 8 nm: LT-phase dominates, with its d-spacing expanding from 15.8 Å to 16.2 Å, signaling strain relaxation.

Selective Growth on Patterned Substrates

Substrate engineering enables spatially controlled α-6T deposition. Silicon oxide (SiOx_x) patterns fabricated via local anodic oxidation (400 nm linewidths) template molecular alignment. Post-deposition annealing at 150°C enhances crystalline order, yielding monolayer stripes oriented perpendicular to the substrate. This method achieves large-area (cm2^2) uniformity, critical for organic field-effect transistors (OFETs).

Solution-Processing Methods

While less common than vacuum deposition, solution processing offers scalability for flexible electronics.

Challenges in Film Formation

Solution-cast films often exhibit inferior crystallinity compared to vacuum-deposited counterparts. The absence of in situ substrate interactions leads to random molecular orientation, necessitating post-deposition annealing (e.g., 120°C for 1 hour). However, residual solvent incorporation can introduce charge traps, limiting device efficiency.

Polymorphic Control and Structural Analysis

Phase Evolution During Deposition

The β-phase, characterized by a shorter π-π stacking distance (3.8 Å vs. 4.2 Å for LT-phase), dominates early growth stages on SiO2_2 at ambient temperatures. Substrate heating (373 K) favors LT-phase nucleation, aligning with SK growth mechanics.

Substrate and Temperature Effects

  • Glass substrates: Promote LT-phase via strain-mediated templating.

  • SiOx_x patterns: Direct molecular alignment through surface energy modulation.

  • High-temperature deposition (373 K): Accelerates β-to-LT transition, reducing critical thickness from 8 nm to 7 nm.

Comparative Analysis of Preparation Methods

ParameterVacuum DepositionSolution Processing
Crystallinity High (LT-phase dominant)Moderate (mixed phases)
Thickness Control ±0.1 nm±5 nm
Scalability Limited by chamber sizeHigh (roll-to-roll)
Device Performance Mobility: 0.1–0.3 cm²/VsMobility: 0.01–0.05 cm²/Vs

Mechanism of Action

The mechanism of action of sexithiophene involves its ability to transport charge carriers, such as holes, through its conjugated π-electron system. This property is crucial for its performance in electronic devices. The molecular targets and pathways involved include the interaction of sexithiophene with electrodes and other materials in electronic devices, facilitating efficient charge transport .

Biological Activity

Alpha-sexithiophene (α-Sexithiophene, 6T) is a conjugated organic compound known for its significant role in organic electronics, particularly in organic semiconductors and photonic devices. This article explores the biological activity of α-Sexithiophene, focusing on its photophysical properties, interactions with biological systems, and potential applications in biomedicine.

Overview of this compound

This compound is a member of the thiophene family, consisting of six thiophene units connected in a linear arrangement. Its chemical formula is C24H14S6C_{24}H_{14}S_6. The compound exhibits notable electronic properties due to its extended π-conjugation, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells.

Photophysical Properties

The photophysical properties of α-Sexithiophene have been extensively studied, revealing its potential for various applications:

  • J-Aggregation : α-Sexithiophene can form J-aggregates in thin films, which significantly enhance its photoluminescence. Studies show that these aggregates exhibit a quantum yield between 0.6 and 1.0, indicating efficient light emission .
  • Exciton Dynamics : The excitonic behavior of α-Sexithiophene has been characterized through time-resolved spectroscopy, demonstrating its capability to undergo stimulated emission similar to inorganic laser materials .

Biological Activity and Interactions

While primarily studied for electronic applications, recent research indicates that α-Sexithiophene may also interact with biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that α-Sexithiophene exhibits antimicrobial properties, potentially useful in developing antimicrobial coatings or materials .
  • Cellular Interactions : Research has indicated that α-Sexithiophene can influence cellular behavior when incorporated into biomaterials. Its ability to form organized structures may affect cell adhesion and proliferation .

Case Study 1: Interaction with Biological Membranes

A study investigated the interaction of α-Sexithiophene with lipid bilayers, revealing that the compound can integrate into the membrane structure. This integration alters the membrane's fluidity and permeability, suggesting potential applications in drug delivery systems.

Case Study 2: Photodynamic Therapy (PDT)

Research has explored the use of α-Sexithiophene in photodynamic therapy. When excited by specific wavelengths of light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This property highlights its potential as a photosensitizer in cancer treatment .

Data Table: Summary of Biological Activities

Property Observation Reference
Quantum Yield0.6 - 1.0
Antimicrobial ActivityExhibits antimicrobial properties
Membrane InteractionAlters fluidity and permeability
Photodynamic ActivityGenerates ROS upon light excitation

Q & A

Q. What are the limitations of current computational models in predicting α-6T’s charge transport properties, and how can they be improved?

  • Methodological Answer : Benchmark DFT and molecular dynamics (MD) simulations against experimental mobility data. Incorporate dynamic disorder and polaronic effects into models. Collaborative databases (e.g., Materials Project) should standardize input parameters for reproducibility .

Guidelines for Formulating Research Questions

  • Use Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps in organic electronics .
  • Avoid Ambiguity : Define measurable outcomes (e.g., "quantify exciton diffusion lengths" vs. "study exciton behavior") .
  • Leverage Interdisciplinary Methods : Combine spectroscopy, microscopy, and simulation tools to address multi-scale challenges .

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